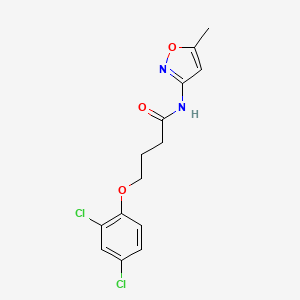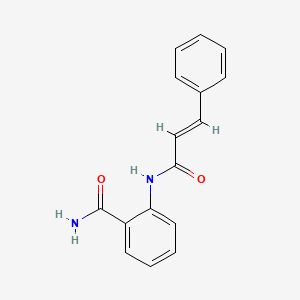![molecular formula C19H17ClN2O3 B5577017 3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)
3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0927701 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The synthesis and reactions of furans and related heterocyclic compounds have been extensively studied, providing pathways to a variety of isothiazoles and other heterocycles. For instance, the reaction of furans with trithiazyl trichloride offers a novel synthesis of isothiazoles, highlighting the versatility of furan compounds in synthesizing new heterocyclic structures with potential applications in materials science and pharmaceutical research (Duan, Perrins, & Rees, 1997). Similarly, the efficient synthesis of cellulose furoates in ionic liquids demonstrates the application of furoyl derivatives in modifying natural polymers, potentially impacting materials science and engineering (Köhler & Heinze, 2007).
Biological Activities
Compounds with structures related to 3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole have shown varied biological activities. For example, some novel bicyclic thiohydantoin compounds fused to pyrrolidine, synthesized from reactions involving chlorophenyl isothiocyanate, exhibited antimicrobial activity against various bacterial strains, suggesting a potential for antibiotic development (Nural et al., 2018).
Molecular Docking and Anticancer Activity
The molecular docking and screening of newly synthesized compounds for biological activity are crucial in drug discovery. A study involving the synthesis and evaluation of diarylisoxazoles, including modifications to the isoxazole core similar to the structure of interest, revealed selective COX-1 inhibition, indicating potential applications in designing anti-inflammatory drugs (Vitale et al., 2013). Another example includes the synthesis of pyrazoline derivatives showing antiinflammatory and antibacterial activities, underscoring the therapeutic potential of such compounds (Ravula et al., 2016).
Mecanismo De Acción
Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism would depend on the specific biological target it interacts with. The presence of multiple functional groups and rings could allow for interactions with a variety of biological targets .
Direcciones Futuras
The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .
Propiedades
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-11-15(21-25-12)16-7-4-10-22(16)19(23)18-9-8-17(24-18)13-5-2-3-6-14(13)20/h2-3,5-6,8-9,11,16H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOEJIKJICRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5576936.png)
![8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576944.png)
![1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5576955.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5576963.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide](/img/structure/B5576967.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5576969.png)


![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)
![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5577040.png)
![2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole](/img/structure/B5577041.png)
![N-[(1-propyl-1H-imidazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5577043.png)
